N-[(4-sulfamoylphenyl)methyl]acetamide
CAS No.: 2015-14-7
Cat. No.: VC3694237
Molecular Formula: C9H12N2O3S
Molecular Weight: 228.27 g/mol
* For research use only. Not for human or veterinary use.
![N-[(4-sulfamoylphenyl)methyl]acetamide - 2015-14-7](/images/structure/VC3694237.png)
Specification
CAS No. | 2015-14-7 |
---|---|
Molecular Formula | C9H12N2O3S |
Molecular Weight | 228.27 g/mol |
IUPAC Name | N-[(4-sulfamoylphenyl)methyl]acetamide |
Standard InChI | InChI=1S/C9H12N2O3S/c1-7(12)11-6-8-2-4-9(5-3-8)15(10,13)14/h2-5H,6H2,1H3,(H,11,12)(H2,10,13,14) |
Standard InChI Key | AHQONKCJXWTTOW-UHFFFAOYSA-N |
SMILES | CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N |
Canonical SMILES | CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N |
Introduction
Chemical Structure and Properties
Molecular Structure
N-[(4-sulfamoylphenyl)methyl]acetamide belongs to the class of sulfonamides, featuring a para-substituted benzene ring with a sulfamoyl group (-SO₂NH₂) and a methylacetamide side chain. The compound has the following key structural elements:
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A benzene ring core
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A sulfamoyl group (-SO₂NH₂) at the para position
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A methyl bridge connecting to an acetamide functional group (-NHCOCH₃)
Based on structurally similar compounds, we can predict its molecular formula to be C₉H₁₂N₂O₃S with a molecular weight of approximately 228.27 g/mol . The structure can be represented by the following IUPAC name: N-[(4-sulfamoylphenyl)methyl]acetamide.
Physical Properties
While direct data on N-[(4-sulfamoylphenyl)methyl]acetamide is limited, we can estimate its physical properties based on structurally similar compounds:
Chemical Properties
N-[(4-sulfamoylphenyl)methyl]acetamide exhibits chemical properties characteristic of sulfonamides and acetamides:
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The sulfamoyl group (SO₂NH₂) is mildly acidic and can participate in hydrogen bonding
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The acetamide group (-NHCOCH₃) can undergo hydrolysis under acidic or basic conditions
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The compound can potentially act as a hydrogen bond donor through its NH groups and as a hydrogen bond acceptor through its carbonyl and sulfonyl oxygens
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It may participate in nucleophilic substitution reactions at the acetyl carbon
Synthesis Methods
Laboratory Synthesis
The synthesis of N-[(4-sulfamoylphenyl)methyl]acetamide can be achieved through several routes, with the most viable approaches being:
Acetylation of 4-(aminomethyl)benzenesulfonamide
This approach involves the reaction of 4-(aminomethyl)benzenesulfonamide with acetic anhydride or acetyl chloride in the presence of a mild base such as triethylamine. The reaction typically proceeds under mild conditions (0-25°C) in solvents like dichloromethane or tetrahydrofuran.
Reduction and Acetylation Route
Starting from 4-cyanobenzenesulfonamide:
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Reduction of the nitrile group to form 4-(aminomethyl)benzenesulfonamide using reducing agents like lithium aluminum hydride or hydrogen with a suitable catalyst
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Subsequent acetylation of the resulting amine with acetic anhydride
Industrial Production
Industrial production methods would likely involve optimized versions of laboratory syntheses, with considerations for:
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Continuous flow reactors to improve efficiency and scalability
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Automated systems for precise control of reaction conditions
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Use of more economical reagents and catalysts
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Implementation of green chemistry principles to reduce waste and environmental impact
The selection of specific reaction conditions would depend on factors such as yield, purity requirements, cost-effectiveness, and safety considerations.
Applications and Biological Activity
Medicinal Applications
The sulfonamide moiety in N-[(4-sulfamoylphenyl)methyl]acetamide suggests potential biological activities comparable to other sulfonamide derivatives:
Enzyme Inhibition
Sulfonamides are known to inhibit various enzymes, particularly carbonic anhydrases. By extension, N-[(4-sulfamoylphenyl)methyl]acetamide may demonstrate similar inhibitory effects, with potential applications in:
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Treatment of glaucoma (through intraocular pressure reduction)
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Anti-epileptic therapy
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Diuretic activity
Antimicrobial Properties
The structural features of this compound suggest potential antimicrobial activity, similar to other sulfonamide derivatives that interfere with bacterial folic acid synthesis. This mechanism is crucial for bacterial proliferation, making the compound potentially valuable as an antimicrobial agent.
Research Applications
N-[(4-sulfamoylphenyl)methyl]acetamide serves as a valuable research tool in:
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Structure-activity relationship studies for developing new sulfonamide-based drugs
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Investigations of binding mechanisms to specific enzyme targets
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Development of imaging agents and molecular probes
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Exploration of novel synthetic pathways for complex sulfonamide derivatives
Industrial Uses
Potential industrial applications include:
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Intermediate in the synthesis of more complex pharmaceutical compounds
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Development of specialized reagents for organic synthesis
Mechanism of Action
Molecular Interactions
Based on structural similarities to other sulfonamide derivatives, N-[(4-sulfamoylphenyl)methyl]acetamide likely interacts with biological targets through:
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Hydrogen bonding interactions via the sulfonamide and acetamide groups
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Electrostatic interactions with positively charged amino acid residues in proteins
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π-stacking interactions between the aromatic ring and aromatic amino acid residues in target proteins
The sulfamoyl group likely mimics the tetrahedral transition state of carbonic acid, enabling competitive binding to active sites of carbonic anhydrase enzymes.
Structure-Activity Relationships
The biological activity of N-[(4-sulfamoylphenyl)methyl]acetamide would be influenced by several structural features:
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The sulfamoyl group (-SO₂NH₂) is essential for enzyme recognition and binding, particularly to carbonic anhydrases
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The acetamide side chain likely influences solubility, pharmacokinetics, and target selectivity
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The methyl bridge provides conformational flexibility for optimal binding to target proteins
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The aromatic ring serves as a scaffold that positions functional groups for optimal interaction with target sites
Comparative Analysis
Comparison with Related Compounds
N-[(4-sulfamoylphenyl)methyl]acetamide shares structural similarities with several compounds while maintaining distinct features:
Unique Characteristics
N-[(4-sulfamoylphenyl)methyl]acetamide possesses several distinguishing features:
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Balanced hydrophilic-lipophilic properties due to the presence of both polar groups (sulfamoyl, acetamide) and a non-polar aromatic ring
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Potential for selective enzyme inhibition due to its specific spatial arrangement of functional groups
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Relatively simple structure that allows for easier synthesis and modification compared to more complex derivatives
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Favorable drug-like properties based on its adherence to Lipinski's Rule of Five (molecular weight <500, LogP <5, hydrogen bond donors <5, hydrogen bond acceptors <10)
Future Research Directions
Research Gaps
Several aspects of N-[(4-sulfamoylphenyl)methyl]acetamide warrant further investigation:
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Comprehensive pharmacokinetic and pharmacodynamic profiling
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Detailed toxicity studies to establish safety profiles
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Crystal structure determination to better understand binding conformations
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Development of stereoselective synthesis methods if chirality becomes relevant for specific applications
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Exploration of sustainable and environmentally friendly synthesis routes
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